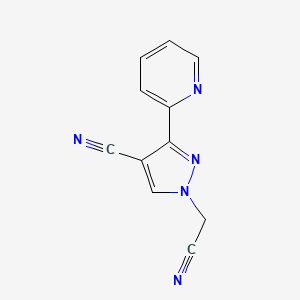
1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde
Übersicht
Beschreibung
1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde (CHATC) is a heterocyclic compound that has been used in a variety of scientific research applications. It is a versatile compound that has been used in organic synthesis, biochemistry, and medicinal chemistry. CHATC has been used as a building block for the synthesis of various heterocyclic compounds, and as a reagent for the synthesis of various pharmaceuticals. CHATC has also been used in the synthesis of fluorescent probes and dyes, as well as in the synthesis of various biologically active compounds.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
The compound’s structure suggests potential efficacy in treating infections due to its imidazole moiety, which is known for its antimicrobial properties . It could be particularly useful against drug-resistant strains of bacteria, offering a new avenue for antibiotic development.
Antitubercular Agent
Given the urgent need for new antitubercular drugs, this compound, with its triazole component, could be explored for its efficacy against Mycobacterium tuberculosis . Triazoles have shown promise in this field, and further research could lead to significant breakthroughs.
Anti-inflammatory Applications
The cyclohexylazetidin portion of the molecule may confer anti-inflammatory properties, making it a candidate for the development of new anti-inflammatory medications for conditions like arthritis or asthma .
Anticancer Research
Triazole derivatives have been studied for their potential role in cancer therapy. This compound could be synthesized and screened for activity against various cancer cell lines to determine its therapeutic potential .
Antiviral Research
Imidazole and triazole rings are present in several antiviral drugs. This compound could be investigated for its use against viral infections, including emerging diseases .
Enzyme Inhibition
The unique structure of this compound suggests it may act as an enzyme inhibitor, which could be useful in the treatment of diseases where enzyme regulation is disrupted, such as metabolic disorders or neurodegenerative diseases .
Material Science
The compound’s robust heterocyclic framework could be utilized in material science for the development of new polymers or coatings with unique properties, such as increased thermal stability or chemical resistance .
Drug Design and Synthesis
As a versatile synthon, this compound could be used in the design and synthesis of a wide range of drugs, leveraging its structural features to create novel therapeutics with improved efficacy and safety profiles .
Eigenschaften
IUPAC Name |
1-(1-cyclohexylazetidin-3-yl)triazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O/c17-9-10-6-16(14-13-10)12-7-15(8-12)11-4-2-1-3-5-11/h6,9,11-12H,1-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWQWANJFULNPSL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2CC(C2)N3C=C(N=N3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-cyclohexylazetidin-3-yl)-1H-1,2,3-triazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















